molecular formula C6H7N<br>C6H7N<br>(C5H4N)CH3 B042270 4-Methylpyridine CAS No. 108-89-4

4-Methylpyridine

Cat. No.: B042270
CAS No.: 108-89-4
M. Wt: 93.13 g/mol
InChI Key: FKNQCJSGGFJEIZ-UHFFFAOYSA-N
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Description

4-methyl pyridine is a colorless moderately volatile liquid. (NTP, 1992)
4-methylpyridine is a methylpyridine in which the methyl substituent is at position 4.
This compound is a natural product found in Camellia sinensis and Nicotiana tabacum with data available.
See also: Tobacco Smoke (part of).

Mechanism of Action

Target of Action

4-Methylpyridine, also known as 4-picoline, is a neutral N-donor ligand . It forms isostructural complexes with iron and cobalt phthalocyanines . The primary targets of this compound are these metalloproteins, where it can bind and potentially alter their function.

Mode of Action

The mode of action of this compound involves photoisomerization . This process starts from the S2 (1 ππ*) state and overcomes a small barrier, leading to the formation of the prefulvene isomer in the S0 state via a S2/S0 conical intersection . This suggests that this compound can undergo structural changes when exposed to light, which may influence its interaction with its targets.

Pharmacokinetics

It is known that this compound is a liquid at room temperature with a density of 0957 g/mL . It has a boiling point of 145 °C and a melting point of 2.4 °C . These properties may influence its bioavailability and distribution within the body.

Result of Action

Its ability to undergo photoisomerization suggests that it could potentially induce structural changes in its targets, which could in turn influence their function . More research is needed to fully understand the effects of this compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, light exposure can induce photoisomerization , which may influence its interaction with its targets. Additionally, temperature and pressure conditions can affect its physical state and therefore its bioavailability .

Biochemical Analysis

Properties

IUPAC Name

4-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3
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InChI Key

FKNQCJSGGFJEIZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=NC=C1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID4021892
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Molecular Weight

93.13 g/mol
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Physical Description

4-methyl pyridine is a colorless moderately volatile liquid. (NTP, 1992), Liquid, Colorless liquid with an obnoxious, sweetish odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

292.8 °F at 760 mmHg (NTP, 1992), 145 °C at 760 mm Hg, 144-145 °C
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Flash Point

134 °F (NTP, 1992), 57 °C, 134 °F (57 °C) (Open cup), 39 °C (102 °F) (Closed cup), 57 °C o.c.
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Solubility

Miscible with water at 20 °C, Soluble in alcohol, ether, Soluble in acetone, carbon tetrachloride, Solubility in water: miscible
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Density

0.9548 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9548 g/cu cm at 20 °C, Relative density (water = 1): 0.96
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Vapor Density

3.2 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

5.77 [mmHg], 5.77 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.76
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Color/Form

Colorless liquid

CAS No.

108-89-4
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Melting Point

38.5 °F (NTP, 1992), 3.68 °C, 3.7 °C
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Synthesis routes and methods

Procedure details

Solubility of the isonicotinic acid in pure water was measured as less than 1 wt %. Impressively, isonicotinic acid formed a saturated solution at 21 wt% acid, 35 wt% water, and 39 wt% gamma-picoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyridine
Reactant of Route 2
4-Methylpyridine
Reactant of Route 3
4-Methylpyridine
Reactant of Route 4
4-Methylpyridine
Reactant of Route 5
4-Methylpyridine
Reactant of Route 6
4-Methylpyridine

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